Flurbiprofen-13C,d3 is a labeled derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID) primarily used to alleviate pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis. The compound is characterized by the incorporation of carbon-13 and deuterium isotopes, which enhance its utility in scientific research, particularly in pharmacokinetic studies and metabolic research.
Flurbiprofen-13C,d3 can be synthesized from flurbiprofen through specific chemical modifications, including the incorporation of isotopes during the synthesis process. It is available from various chemical suppliers and is utilized in both academic and pharmaceutical research settings.
Flurbiprofen-13C,d3 falls under the category of organic compounds known as biphenyls and derivatives. It is classified as a small molecule with anti-inflammatory, analgesic, and antipyretic properties. The compound is structurally related to other NSAIDs such as ibuprofen and ketoprofen, sharing similar pharmacological actions but distinguished by its isotopic labeling.
The synthesis of flurbiprofen-13C,d3 typically involves several key steps:
These steps highlight the complexity involved in synthesizing labeled compounds for research purposes.
Flurbiprofen-13C,d3 has a molecular formula of and a molecular weight of approximately 248.27 g/mol. Its structure features a biphenyl backbone with a fluoro substituent and a propanoic acid moiety.
This structural information is crucial for understanding the compound's reactivity and interactions in biological systems.
Flurbiprofen-13C,d3 can participate in various chemical reactions:
These reactions are significant for exploring the compound's behavior in different chemical environments.
Flurbiprofen-13C,d3 exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes (COX), which are critical in converting arachidonic acid into prostaglandins and thromboxanes. By inhibiting COX activity, flurbiprofen reduces the production of these inflammatory mediators, leading to decreased inflammation, pain relief, and reduced fever .
Flurbiprofen-13C,d3 is stable under standard conditions but should be protected from strong oxidizing agents. It does not present an explosion hazard but must be handled with care due to potential irritant effects on skin and mucous membranes .
Flurbiprofen-13C,d3 has several significant applications in scientific research:
These applications underscore the importance of flurbiprofen-13C,d3 as a tool for advancing medical research and understanding drug mechanisms.
The synthesis of stable isotope-labeled pharmaceuticals like Flurbiprofen-13C,d3 requires precise chemical strategies to ensure isotopic integrity and biological equivalence. This compound integrates a ¹³C atom at the carbonyl position of the propanoic acid group and three deuterium atoms (D₃) on the methyl group adjacent to the chiral center (Chemical Structure: C₁₄¹³CH₁₀D₃FO₂; CAS: 2747917-55-9) [2] [9]. Synthetic routes typically employ:
Analytical Validation employs GC-MS/NMR to confirm:
Table 1: Synthetic Metrics for Flurbiprofen Isotopologues
Isotopologue | Isotopic Purity | Key Synthetic Challenge | Yield |
---|---|---|---|
Flurbiprofen-13C,d3 | >99% ¹³C, >98% D₃ | Chiral integrity preservation | 60-70% |
Flurbiprofen-¹⁴C | >99% ¹⁴C | Radiation containment | 30-40% |
Flurbiprofen-d6 | >99% D₆ | Cost of perdeuteration | 50-55% |
Dual labeling with ¹³C and deuterium in Flurbiprofen-13C,d3 enables simultaneous tracking of parent drug metabolism and downstream biochemical effects:
Pharmacodynamic Applications include:
Flurbiprofen-13C,d3 demonstrates distinct advantages over singly labeled or radioisotope analogs in pharmaceutical research:
Analytical Performance
Economic and Practical Factors
Table 2: Tracer Performance in Metabolic Flux Studies
Parameter | Flurbiprofen-13C,d3 | Flurbiprofen-¹⁴C | Flurbiprofen-d6 |
---|---|---|---|
Detection Limit (LC-MS) | 0.1 nM | 10 nM | 0.5 nM |
Isotope Effect on Metabolism | Moderate (D₃ KIE) | None | Strong (D₆ KIE) |
Synthesis Cost (Relative) | 1.0x | 2.5x | 1.8x |
Best Application | Drug-protein interactions | Mass balance studies | Long-term metabolic tracing |
Limitations: Deuterium KIEs may alter reaction rates, necessitating control studies with unlabeled drug to validate physiological relevance [10].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4